molecular formula C33H24O B8244316 4'-(1,2,2-Triphenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde

4'-(1,2,2-Triphenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde

Cat. No. B8244316
M. Wt: 436.5 g/mol
InChI Key: WCWSJSCBOQRFRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-(1,2,2-Triphenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde is a useful research compound. Its molecular formula is C33H24O and its molecular weight is 436.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical and Electronic Properties

  • Deep-Blue Emission in OLEDs : Minor structural modifications of 4,4′‐bis(1,2,2‐triphenylvinyl)biphenyl derivatives lead to control of the π‐conjugation length, resulting in deep‐blue emissions. This property is utilized in organic light‐emitting diodes (OLEDs), offering novel approaches for deep-blue aggregation‐induced emission (AIE) luminogens (Huang et al., 2013).

  • Fluorescence Probes for Biological Systems : The fluorescence probe DBTC, derived from structural modifications of this compound, displays intramolecular charge transfer and aggregation-induced emission enhancement. It shows high selectivity towards homocysteine, indicating potential for research in biological systems (Chu et al., 2019).

  • Aggregation-Induced Emission (AIE) : The aggregation of 5-(4-(1,2,2-triphenylvinyl)phenyl)thiophene-2-carbaldehyde (P4 TA) significantly influences its structure and fluorescent properties. This behavior provides insights into the AIE phenomenon, which is critical for understanding and developing new photonic materials (Duan et al., 2017).

Photophysical Properties

  • Luminescence and Molecular Packing : Studies on derivatives of this compound demonstrate how molecular packing and the nature of functional groups affect their photophysical properties. Such insights are crucial for developing materials for optoelectronics and light-emitting applications (Xu & Yu, 2011).

  • Blue Electroluminescence and Mechanochromism : N-substituted tetraphenylethene-based benzimidazoles, incorporating structural elements of this compound, exhibit properties like blue electroluminescence and mechanochromism. These properties are significant for applications in electroluminescent devices and sensors (Zhang et al., 2018).

Applications in Solar Cells

  • Dye-Sensitized Solar Cells (DSSC) : Derivatives of this compound, exhibiting aggregation-induced emission enhancement, have been used in DSSC applications, showing potential for developing efficient solar energy-harvesting materials (Raju et al., 2019).

properties

IUPAC Name

4-[4-(1,2,2-triphenylethenyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24O/c34-24-25-16-18-26(19-17-25)27-20-22-31(23-21-27)33(30-14-8-3-9-15-30)32(28-10-4-1-5-11-28)29-12-6-2-7-13-29/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWSJSCBOQRFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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